2-Bromo-5-methyl-4-nitropyridine
Overview
Description
2-Bromo-5-methyl-4-nitropyridine is a chemical compound with the molecular formula C6H5BrN2O2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound can exist in either a solid or liquid physical form .
Molecular Structure Analysis
The molecular weight of 2-Bromo-5-methyl-4-nitropyridine is 217.02 . The compound has a density of 1.709g/cm3 . The molecular formula is C6H5BrN2O2 .Chemical Reactions Analysis
2-Bromo-5-methyl-4-nitropyridine has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .Physical And Chemical Properties Analysis
2-Bromo-5-methyl-4-nitropyridine has a molecular weight of 217.02 . It has a density of 1.709g/cm3 . The boiling point is 300ºC at 760 mmHg .Scientific Research Applications
Organic Synthesis
2-Bromo-5-methyl-4-nitropyridine: is a versatile intermediate in organic synthesis. It is particularly useful in the construction of complex molecules due to its reactivity profile, which allows for selective functionalization. For instance, it can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures . These structures are prevalent in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-5-methyl-4-nitropyridine serves as a building block for the synthesis of various biologically active compounds. Its nitro group can be transformed into amino derivatives, which are key functionalities in many drug molecules. The bromine atom also offers a handle for further derivatizations, such as nucleophilic substitutions, to create diverse pharmacophores .
Material Science
This compound finds applications in material science, particularly in the development of organic electronic materials. Pyridine derivatives are known for their electron-accepting properties, making them suitable for use in the creation of n-type semiconductors. These materials are essential for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Catalysis
2-Bromo-5-methyl-4-nitropyridine: can be used to synthesize ligands for transition metal catalysis. Pyridine-based ligands are crucial in various catalytic processes, including hydrogenation reactions and carbon-carbon bond-forming reactions. The presence of substituents on the pyridine ring can fine-tune the electronic and steric properties of these ligands .
Agrochemistry
In the field of agrochemistry, this compound is utilized to develop new pesticides and herbicides. The introduction of halogens and nitro groups into pyridine rings often leads to compounds with enhanced biological activity. These modifications can result in products with improved specificity and reduced environmental impact .
Fluorine Chemistry
The nitropyridine moiety of 2-Bromo-5-methyl-4-nitropyridine is a precursor for the synthesis of fluorinated pyridines. Fluorinated compounds have significant importance in pharmaceuticals and agrochemicals due to their unique properties, such as increased stability and lipophilicity. The introduction of fluorine atoms can be achieved through various synthetic strategies, including the Balz-Schiemann reaction .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in organic synthesis , particularly in Suzuki-Miyaura coupling reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, 2-Bromo-5-methyl-4-nitropyridine acts as an electrophile . The bromine atom in the compound is susceptible to nucleophilic attack, allowing the formation of new carbon-carbon bonds . This makes it a valuable reagent in the synthesis of more complex organic compounds .
Biochemical Pathways
Its role in suzuki-miyaura coupling reactions contributes to the synthesis of various biologically active compounds .
Result of Action
The primary result of the action of 2-Bromo-5-methyl-4-nitropyridine is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This enables the synthesis of a wide range of organic compounds, including biaryls .
Action Environment
The efficacy and stability of 2-Bromo-5-methyl-4-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which it participates are typically carried out under controlled temperature conditions . Additionally, the compound is typically stored in a refrigerator to maintain its stability .
properties
IUPAC Name |
2-bromo-5-methyl-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLJFEVQBNWRRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540249 | |
Record name | 2-Bromo-5-methyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66092-62-4 | |
Record name | 2-Bromo-5-methyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.